3-(3-methylpyrrolidin-3-yl)pyridine

basicity salt formation purification

3-(3-Methylpyrrolidin-3-yl)pyridine (CAS 557076-73-0) is a heterocyclic building block featuring a pyridine ring linked at the 3-position to a 3-methyl-substituted pyrrolidine. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this compound is primarily employed as an intermediate in medicinal chemistry, particularly in the synthesis of NK-3 receptor antagonists.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 557076-73-0
Cat. No. B6613622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylpyrrolidin-3-yl)pyridine
CAS557076-73-0
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CCNC1)C2=CN=CC=C2
InChIInChI=1S/C10H14N2/c1-10(4-6-12-8-10)9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
InChIKeyJXJNVJSWGSVGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylpyrrolidin-3-yl)pyridine (CAS 557076-73-0): Physicochemical Profile and Core Identity for Procurement


3-(3-Methylpyrrolidin-3-yl)pyridine (CAS 557076-73-0) is a heterocyclic building block featuring a pyridine ring linked at the 3-position to a 3-methyl-substituted pyrrolidine. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this compound is primarily employed as an intermediate in medicinal chemistry, particularly in the synthesis of NK-3 receptor antagonists [1]. Its predicted basicity (pKa 9.79) and computed lipophilicity (LogP 1.33) distinguish it from unsubstituted pyridine and positional isomers, directly influencing its synthetic utility and pharmacokinetic properties of derived compounds .

Why 3-(3-Methylpyrrolidin-3-yl)pyridine Cannot Be Replaced by Common In-Class Analogs


Generic substitution among pyrrolidinylpyridine isomers fails because the position of the pyridine linkage and the presence of the 3-methyl group on the pyrrolidine ring dictate distinct physicochemical and pharmacological signatures. For example, moving the pyridine attachment from the 3-position to the 2-position alters the LogP by approximately 0.5 units, impacting membrane permeability and off-target binding profiles . The removal of the methyl group dramatically lowers the pKa of the pyrrolidine nitrogen, reducing the basicity that is crucial for salt formation and solubility [1]. These structural features are not interchangeable; they are locked-in determinants of downstream synthetic and biological outcomes, as evidenced by the compound's specific role in NK-3 antagonist pharmacophores [2].

Quantitative Differentiation of 3-(3-Methylpyrrolidin-3-yl)pyridine for Scientific Procurement Decisions


Enhanced Basicity vs. Pyridine for Salt Formation and Purification

The predicted pKa of 3-(3-methylpyrrolidin-3-yl)pyridine is 9.79, a value 4.6 units higher than that of unsubstituted pyridine (pKa 5.2) [1]. This enhanced basicity, originating from the pyrrolidine nitrogen, enables quantitative protonation under mild acidic conditions, facilitating selective extraction or crystallization during product purification. In direct contrast, pyridine's weaker basicity limits its utility in such work-up procedures.

basicity salt formation purification

Lower Lipophilicity vs. 2-Positional Isomer for ADME Optimization

The computed LogP of 3-(3-methylpyrrolidin-3-yl)pyridine is 1.33, which is approximately 0.47 units lower than the LogP of 1.8 reported for its 2-positional isomer, 2-(3-methylpyrrolidin-3-yl)pyridine . This quantitative difference translates to a 3-fold lower octanol-water partition coefficient, suggesting improved aqueous solubility and reduced non-specific protein binding for the 3-substituted scaffold.

lipophilicity ADME drug-likeness

Batch-Certified Purity for Reproducible Synthesis

Commercial suppliers provide 3-(3-methylpyrrolidin-3-yl)pyridine at a standard purity of 95–97% with batch-specific QC data, including NMR, HPLC, and GC reports . For instance, Bidepharm guarantees 95% purity and supplies actual spectral data for each lot . This contrasts with many in-class pyrrolidine pyridines where purity may be as low as 90% without supporting analytical documentation, introducing variability in subsequent reactions.

purity quality control NMR

Optimal Application Scenarios for 3-(3-Methylpyrrolidin-3-yl)pyridine Based on Verified Evidence


Synthesis of NK-3 Receptor Antagonists for CNS Drug Discovery

The compound serves as a key intermediate in the preparation of (3-methylpyrrolidin-3-yl)methyl pyridinyl ether derivatives, which are high-potential NK-3 receptor antagonists for treating depression, pain, psychosis, and Parkinson's disease [1]. Its structural features directly map onto the patented pharmacophore, making it an essential starting material for programs targeting this receptor class.

Medicinal Chemistry Programs Requiring Precise Basicity Control

With a predicted pKa of 9.79, this compound is suited for synthetic routes that exploit acid-base extraction for purification. It is the preferred choice over unsubstituted pyridine (pKa 5.2) when a highly basic nitrogen is needed to capture acidic by-products or to form stable salts for crystallization .

Lead Optimization Campaigns Emphasizing Lipophilicity-Lowering Strategies

In projects where lowering the LogP of a lead series is a critical objective, substituting a 2-(3-methylpyrrolidin-3-yl)pyridine core (LogP 1.8) with the 3-isomer (LogP 1.33) provides a direct strategy to reduce lipophilicity without introducing additional heteroatoms or molecular weight .

Reproducible Scale-Up of Multi-Step Syntheses

For process chemistry groups transitioning from milligram to multi-gram scale, the availability of this compound at 95–97% purity with detailed analytical reports (NMR, HPLC, GC) ensures consistent performance and minimizes troubleshooting time caused by variable intermediate quality .

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